5-Chloro-2-(cyclopentyloxy)benzoic acid
Overview
Description
5-Chloro-2-(cyclopentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Industrial Process Scale-Up for SGLT2 Inhibitors Synthesis
The industrial process scale-up for synthesizing key intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is crucial in manufacturing therapeutic Sodium-glucose co-transporter-2 (SGLT2) inhibitors for diabetes therapy, demonstrates the relevance of benzoic acid derivatives in medical applications (Zhang et al., 2022).
Analgesic and Antiplatelet Activities
A study synthesized a new compound with a salicylic acid residue, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, and analyzed its potential as an analgesic and antiplatelet agent. This research illustrates the medical significance of benzoic acid derivatives in creating safer and more effective therapeutic agents (Caroline et al., 2019).
Drug Delivery System
Investigation of complex formation between alpha cyclodextrin, a drug delivery system, and benzoic acid derivatives, exemplifies the role of these compounds in enhancing drug delivery mechanisms (Dikmen, 2021).
Crystallographic Study for Drug Development
Crystallographic studies of benzoic acid derivatives provide valuable data for drug development and understanding molecular interactions, highlighting the compound's importance in pharmaceutical research (Pramanik et al., 2019).
Properties
IUPAC Name |
5-chloro-2-cyclopentyloxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-8-5-6-11(10(7-8)12(14)15)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRMMVXGHWBEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.